molecular formula C26H29N3O B11391516 2-(1-benzyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(1-benzyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11391516
M. Wt: 399.5 g/mol
InChI Key: VFPSTOILJVMHSE-UHFFFAOYSA-N
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Description

2-(1-benzyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound that features an indole moiety, a diazatricyclodecane core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[331Common reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and cyclohexanone .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-(1-benzyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The diazatricyclodecane core may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-benzyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its combination of an indole moiety and a diazatricyclodecane core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C26H29N3O

Molecular Weight

399.5 g/mol

IUPAC Name

2-(1-benzylindol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C26H29N3O/c1-3-26-17-28-15-25(2,24(26)30)16-29(18-26)23(28)21-14-27(13-19-9-5-4-6-10-19)22-12-8-7-11-20(21)22/h4-12,14,23H,3,13,15-18H2,1-2H3

InChI Key

VFPSTOILJVMHSE-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)C

Origin of Product

United States

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